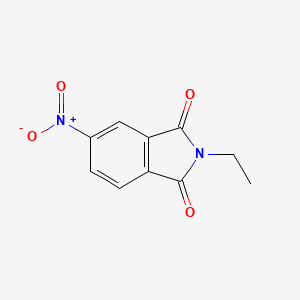

4-nitro-N-ethylphthalimide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55080-56-3 |

|---|---|

Molecular Formula |

C10H8N2O4 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

2-ethyl-5-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C10H8N2O4/c1-2-11-9(13)7-4-3-6(12(15)16)5-8(7)10(11)14/h3-5H,2H2,1H3 |

InChI Key |

FFBUYJAHSNPQDH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro N Ethylphthalimide and Its Analogs

Classical Synthetic Routes to Phthalimides

The foundational structure of 4-nitro-N-ethylphthalimide is the phthalimide (B116566) ring system. Traditional methods for constructing this core are well-established in organic chemistry.

Condensation Reactions of Phthalic Anhydrides with Amines

A cornerstone of phthalimide synthesis is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. acs.orgresearchgate.net This reaction can be performed under various conditions, often at elevated temperatures or in the presence of an acid catalyst like sulphamic acid in acetic acid. pharmainfo.inresearchgate.net The mechanism involves a nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate, which then cyclizes upon heating to form the imide ring. pharmainfo.in While effective, these traditional methods can sometimes be hindered by issues such as the decomposition of phthalic anhydride to phthalic acid and the volatile nature of some aliphatic amines. researchgate.net

Multi-step Syntheses Involving Nitrophthalimides

The synthesis of nitro-substituted phthalimides, such as 4-nitrophthalimide (B147348), typically begins with the nitration of phthalic anhydride or phthalimide itself. justdial.com A common method involves using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, primarily at the 4-position. justdial.com This 4-nitrophthalimide then serves as a crucial precursor for a range of derivatives. justdial.com For instance, it can be further functionalized to produce compounds with applications in pharmaceuticals and agrochemicals. justdial.com

Targeted Synthesis of this compound

The specific synthesis of this compound involves the N-alkylation of a nitrophthalimide precursor, a reaction that attaches the ethyl group to the imide nitrogen.

N-Alkylation of Nitrophthalimide Precursors

The direct N-alkylation of 4-nitrophthalimide is a common route to produce N-substituted derivatives like this compound. researchgate.netresearchgate.net This can be achieved by reacting 4-nitrophthalimide with an ethyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). researchgate.net Another approach involves the reaction of phthalimide with an alkyl halide to form an N-alkylphthalimide, which is then subjected to nitration. lookchem.compatsnap.com For example, N-methylphthalimide can be nitrated to yield N-methyl-4-nitrophthalimide. patsnap.comgoogle.com

A study detailed the preparation of five N-substituted-4-nitrophthalimides by reacting 4-nitrophthalimide with the corresponding halides in refluxing DMF with potassium carbonate as an activator, achieving yields between 46.4% and 92.5%. researchgate.net

Reduction of Nitro Group for Further Derivatization

The nitro group of this compound can be readily reduced to an amino group, opening pathways for further chemical modifications. This reduction is a key step in synthesizing compounds like 4-amino-N-ethylphthalimide. sonar.ch Common reducing agents include hydrogen gas with a palladium catalyst or stannous chloride in hydrochloric acid. researchgate.net The resulting 4-amino-N-ethylphthalimide is a versatile intermediate, for example, it can undergo condensation reactions with aldehydes to form Schiff bases. sonar.ch

The reduction of N-substituted-4-nitrophthalimides to the corresponding amines has been demonstrated using stannous chloride in hydrochloric acid at 40°C, with yields ranging from 29.6% to 92.2%. researchgate.net Catalytic hydrogenation using a Pd/C catalyst in methanol (B129727) has also been successfully employed to convert this compound to 4-amino-N-ethylphthalimide. sonar.ch

Advanced and Emerging Synthetic Strategies for Phthalimide Derivatives

While classical methods remain prevalent, research continues to explore more efficient and milder conditions for phthalimide synthesis. Transition metal-catalyzed reactions, such as the carbonylative cyclization of aromatic amides, have emerged as powerful tools for creating a diverse range of N-substituted phthalimides. nih.govnih.gov These methods often offer high yields and selectivity. acs.org Organocatalytic approaches are also gaining traction, providing metal-free alternatives for the synthesis of N-aryl phthalimides under mild conditions. nih.gov For instance, N-heterocyclic carbenes have been used to catalyze the atroposelective synthesis of N-aryl phthalimides. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, though its application for the direct synthesis of this compound is not commonly documented. However, related transformations and analogous syntheses suggest potential pathways. For instance, palladium-catalyzed reactions are widely used for C-N bond formation. A method for synthesizing 4-nitrotriphenylamine, an analog, uses palladium acetate (B1210297) as a catalyst to couple diphenylamine (B1679370) with p-nitrobromobenzene. google.com This suggests the possibility of developing similar cross-coupling methods for N-arylation of phthalimides.

Conversely, transition metals are prominently used in reactions involving derivatives of this compound. A key synthetic step for creating derivatives is the reduction of the nitro group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is an efficient method to convert this compound into 4-amino-N-ethylphthalimide. sonar.ch This amino derivative serves as a crucial precursor for further functionalization, such as the synthesis of Schiff bases. sonar.ch

Metal-Free Synthetic Protocols

The most conventional and direct method for synthesizing this compound is through electrophilic aromatic substitution, specifically nitration, which is a metal-free process. This approach typically involves two main steps:

N-Alkylation of Phthalimide: The synthesis begins with the N-alkylation of phthalimide to form N-ethylphthalimide. In a typical procedure, potassium phthalimide is reacted with an ethyl halide (e.g., ethyl bromide) in a nucleophilic substitution reaction (SN2). fiveable.me

Nitration: The resulting N-ethylphthalimide is then nitrated. A common method involves treating N-ethylphthalimide with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. This reaction yields a mixture of isomers, primarily the 4-nitro and 3-nitro derivatives, due to the directing effects of the phthalimide group. google.com A process for the analogous N-methylphthalimide specifies using methylene (B1212753) chloride as a solvent and conducting the reaction at low temperatures (-45°C to -42°C) to control the reaction and improve selectivity for the 4-nitro isomer. google.comgoogle.com

A similar classical nitration of phthalimide itself is performed as the first step to produce 4-nitrophthalimide, which is subsequently alkylated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield this compound. sonar.ch

Microwave-Assisted and Mechanically-Assisted Syntheses

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted and mechanochemical methods have been explored for the synthesis of phthalimide derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved efficiency. oatext.com While a direct microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of its precursors and related structures has been successfully demonstrated. For example, the alkylation of p-tert-butyldihomooxacalix f1000research.comarene with N-(bromoethyl)phthalimide is effectively carried out using microwave irradiation, proving to be faster and more efficient than conventional heating. nih.gov Microwave-assisted methods are also employed in the synthesis of various nitro-substituted heterocyclic compounds, such as nitro-benzimidazoles and tetrahydropyrimidines, showcasing the technology's applicability to molecules containing the nitro functional group. foliamedica.bgajol.info

Mechanically-Assisted Syntheses: Mechanochemistry, which involves using mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis. beilstein-journals.orgchemrxiv.org The N-alkylation of imides, a key step in preparing the precursor for this compound, has been effectively performed using ball milling. beilstein-journals.org This method is general for various imides and alkyl halides and often proceeds in high yields without the need for solvents. beilstein-journals.org The mechanochemical reaction of phthalimide with an alkyl halide in the presence of a base like potassium carbonate can produce the N-alkylated phthalimide, which can then be isolated and subjected to nitration. beilstein-journals.org This approach avoids the use of potentially harmful solvents like DMF, which are common in classical alkylation reactions. beilstein-journals.org

Synthesis of Specialized this compound Derivatives

The this compound scaffold is a versatile starting point for creating more complex molecules with specialized functionalities, including Schiff bases and esters.

Preparation of Schiff Bases with Phthalimide Moiety

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from phthalimides are of significant interest in medicinal and materials chemistry. uobaghdad.edu.iqf1000research.comrjptonline.org

A key route to phthalimide-containing Schiff bases starts with this compound. The synthesis involves a multi-step process:

Reduction of the Nitro Group: The nitro group of this compound is first reduced to a primary amine (4-amino-N-ethylphthalimide). This transformation is commonly achieved via catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol. sonar.ch

Condensation Reaction: The resulting 4-amino-N-ethylphthalimide is then reacted with a suitable aromatic aldehyde (e.g., salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde) in a condensation reaction. sonar.ch The reaction is typically carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of an acid, such as trifluoroacetic acid (TFA), to yield the desired Schiff base. sonar.ch

An example is the synthesis of a 2-hydroxy-Schiff base from 4-amino-N-ethylphthalimide and salicylaldehyde, which yields a yellow-orange solid with a melting point of 185 °C. sonar.ch

Table 1: Research Findings on a 4-substituted Phthalimide 2-hydroxy-Schiff Base

| Parameter | Finding |

|---|---|

| Starting Materials | 4-amino-N-ethylphthalimide and salicylaldehyde |

| Reaction Conditions | Reflux in absolute ethanol with a catalytic amount of TFA |

| Product | 4-((E)-((2-hydroxyphenyl)imino)methyl)-N-ethylisoindoline-1,3-dione |

| Yield | 68% sonar.ch |

| Appearance | Yellow-orange solid sonar.ch |

| Melting Point | 185 °C sonar.ch |

| Mass Spectrometry | MS (ESI+) calculated for C₁₇H₁₄N₂O₃, [M+]: 294.1004; found 294.0996 sonar.ch |

Synthesis of N-Ethyl Phthalimide Esters

Esters incorporating the N-substituted phthalimide moiety are another important class of derivatives. These can be synthesized through various esterification methods. A general approach involves reacting an N-hydroxyalkylphthalimide with an acid chloride or carboxylic acid. researchgate.netresearchcommons.org

For instance, a series of N-ethyl phthalimide esters were synthesized by reacting an intermediate, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanol, with various substituted benzoic acids. researchgate.netnih.gov The reaction is typically performed in the presence of a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

Furthermore, a patented process describes the reaction of 4-nitro-N-alkylphthalimides, including this compound, with aromatic dihydroxy compounds (dihydric phenols) in the presence of potassium carbonate and dimethyl sulfoxide (B87167) (DMSO). google.com This reaction leads to the formation of ether-ester linkages and is a key step in the preparation of certain high-performance polymers. google.com

The synthesis of phthalimidoethyl esters of halogenated acetic acids has also been reported. This involves the direct esterification of N-(β-hydroxyethyl)phthalimide with a haloacetic acid in benzene (B151609), using sulfuric acid as a catalyst. researchcommons.org

Table 2: Characterization Data for Example N-Phthalimide Esters

| Compound | Yield | Melting Point (°C) | Molecular Formula | Analytical Calculation |

|---|---|---|---|---|

| (1,3-dioxoisoindolin-2-yl)methyl 4-methylbenzoate nih.gov | 80% | 139–141 | C₁₇H₁₃NO₄ | C, 69.15; H, 4.44; N, 4.74 |

| (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate (B1228818) nih.gov | 79% | 145–147 | C₁₆H₁₀ClNO₄ | C, 60.87; H, 3.19; N, 4.44 |

Chemical Reactivity and Reaction Mechanisms of 4 Nitro N Ethylphthalimide

Influence of the Nitro Group on Aromatic Reactivity

The presence of a nitro group (–NO2) significantly alters the chemical reactivity of the aromatic ring in 4-nitro-N-ethylphthalimide. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgmdpi.com This activation occurs because the nitro group helps to stabilize the negative charge of the Meisenheimer complex, an intermediate formed during the reaction, particularly when the group is positioned ortho or para to the site of nucleophilic attack. libretexts.org In the context of nitrophthalimides, this electronic influence makes the aromatic core susceptible to reactions with nucleophiles. For example, the nitro group in 4-nitrophthalimide (B147348) enables nucleophilic displacement reactions, such as with phenols, to form ether-linked derivatives. This reactivity is in stark contrast to derivatives with electron-donating groups, like the amino group in 4-aminophthalimide, which facilitates different reaction pathways such as diazotization. The strong electron-withdrawing nature of the nitro group is a key determinant of the synthetic pathways available to this compound. mdpi.com

Role of the N-Ethyl Moiety in Phthalimide (B116566) Core Reactivity

The N-ethyl group in this compound primarily serves to enhance solubility and prevent the deprotonation of the imide nitrogen, which would otherwise occur in basic conditions. sonar.ch Unlike the nitro group, the N-ethyl substituent has a relatively modest electronic influence on the phthalimide core. N-alkyl groups are generally considered to be sterically unobtrusive and slightly electron-donating. researchgate.netfiveable.me Their presence is crucial for many synthetic applications, including the Gabriel synthesis of primary amines, where the N-substituent dictates the final amine product. fiveable.me While the N-ethyl group does not drastically alter the fundamental reactivity of the phthalimide system, its presence ensures the compound acts as a stable entity in various reactions. Studies on different N-alkylphthalimides show that the nature of the alkyl substituent can influence reaction yields and rates, but the core reactivity patterns, such as susceptibility to nucleophilic attack on the carbonyls, remain largely governed by the phthalimide structure itself and any ring substituents like the nitro group. unt.edu

Nucleophilic Attack and Imide Ring Cleavage Mechanisms

The phthalimide ring in this compound is susceptible to nucleophilic attack, primarily at the carbonyl carbons. This can lead to the cleavage of the imide ring, a reaction fundamental to the use of phthalimides as protecting groups in organic synthesis. fiveable.mecdnsciencepub.com The reaction is often reversible and can be catalyzed by bases. unt.eduresearchgate.net Common nucleophiles such as amines and hydroxide (B78521) ions can initiate this process. cdnsciencepub.comresearchgate.net For instance, aminolysis with primary amines is a well-documented reaction for N-substituted phthalimides, leading to the formation of N,N'-disubstituted phthalamides. unt.educdnsciencepub.com The electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbons, thereby facilitating nucleophilic attack.

The general mechanism for base-catalyzed hydrolysis involves the attack of a hydroxide ion on one of the carbonyl groups, forming a tetrahedral intermediate. This is followed by ring-opening to yield a phthalamic acid derivative. researchgate.net Similarly, aminolysis proceeds through the attack of an amine, leading to a corresponding phthalamide. cdnsciencepub.com A proposed mechanism for the aminolysis of phthalimides suggests a rate-determining step involving the breakdown of a tetrahedral intermediate formed from the addition of the amine to a carbonyl group. cdnsciencepub.com

| Nucleophile | Product Type | Key Features |

| Hydroxide (OH⁻) | Phthalamic acid derivative | Base-catalyzed ring opening. researchgate.net |

| Amines (R-NH₂) | Phthalamide derivative | Can be reversible; used for deprotection. unt.educdnsciencepub.com |

| Hydrazine (N₂H₄) | Phthalhydrazide and primary amine | Ing-Manske procedure for amine synthesis. fiveable.me |

Photochemical Reactions and Photoinduced Electron Transfer Processes

Phthalimides, including N-substituted variants, are known to participate in photochemical reactions, particularly those initiated by photoinduced electron transfer (PET). researchgate.netwikipedia.org One notable reaction is the photodecarboxylative addition of carboxylates. nih.govbeilstein-journals.orgbeilstein-journals.org In this process, the excited phthalimide acts as an electron acceptor. dcu.ie When irradiated in the presence of a carboxylate salt, the phthalimide in its excited state can accept an electron from the carboxylate, which then undergoes decarboxylation to form a radical. This radical subsequently adds to the phthalimide core. dcu.ieclockss.org This method provides a mild pathway to synthesize hydroxyphthalimidines, which are precursors to biologically active isoindolinones. nih.govbeilstein-journals.org The reaction is typically carried out using UV light (e.g., 300 nm) in a solvent mixture like aqueous acetone. nih.govdcu.ie The efficiency of these reactions can be influenced by the nature of the N-substituent on the phthalimide and the structure of the carboxylic acid. dcu.ieclockss.org

Derivatives of nitrophthalimides have been investigated for their photophysical properties and potential as molecular photoswitches. rsc.orgnih.gov Photoswitches are molecules that can be reversibly isomerized between two forms using light, leading to changes in their properties, such as fluorescence. rsc.orgimperial.ac.uk The incorporation of a photoswitchable moiety, like an azobenzene (B91143) group, into a phthalimide-based structure allows for optical control over its biological or chemical function. nih.gov For example, phthalimide-containing molecules have been designed to undergo light-induced ring-opening or E/Z isomerization, which alters their fluorescence and interaction with other molecules. rsc.orgresearchgate.netresearchgate.net

The photophysical properties of donor-acceptor type naphthalimide and phthalimide derivatives are highly sensitive to their environment, such as solvent polarity and viscosity. rsc.orgrsc.org Increasing solvent polarity can lead to a larger Stokes shift and lower fluorescence quantum yield, indicative of a more polar excited state, often involving a twisted intramolecular charge transfer (TICT) state. rsc.org This fine-tuning of photophysical properties through molecular design and environmental control is crucial for applications in bioimaging and molecular devices. rsc.organr.fr

| Derivative Type | Photochemical Process | Outcome/Application |

| Phthalimide + Carboxylate | Photodecarboxylative Addition | Synthesis of hydroxyphthalimidines. nih.govclockss.org |

| Azobenzene-Phthalimide | E/Z Isomerization | Optical control of molecular function. nih.govimperial.ac.uk |

| Rhodamine-Phthalimide | Photoactivated Ring-Opening | Fluorescence photoswitching for bioimaging. rsc.orgresearchgate.net |

| Donor-Acceptor Phthalimides | Intramolecular Charge Transfer | Environment-sensitive fluorescence. rsc.orgrsc.org |

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of constitutional isomers, is a possibility in certain phthalimide derivatives, particularly those with specific substituents that can facilitate proton transfer. numberanalytics.com For instance, 4-substituted phthalimide 2-hydroxy-Schiff bases have been studied for their enol-keto tautomerism. sonar.ch In one study, a derivative containing a 2-hydroxy-1-naphthyl group exhibited a solvent-dependent tautomeric equilibrium, while a phenyl derivative did not show tautomerism in the ground state. sonar.ch This highlights the critical role of the substituent structure in enabling tautomeric processes.

For this compound itself, significant tautomerism is not expected due to the lack of a labile proton in a suitable position for intramolecular transfer. The N-ethyl group is stable, and the nitro group does not directly participate in common tautomeric forms under normal conditions. numberanalytics.com Isomerization in the context of this compound would primarily refer to structural isomers (e.g., 3-nitrophthalimide) rather than a dynamic interconversion process like tautomerism or the E/Z photoisomerization seen in specially designed photoswitches. ccspublishing.org.cnacs.org

Keto-Enol Tautomerism in 4-Substituted Phthalimide Derivatives

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. In the context of 4-substituted phthalimide derivatives, particularly 2-hydroxy-Schiff bases, the equilibrium between the enol and keto forms is of significant interest. sonar.chmasterorganicchemistry.comlibretexts.org

Research on 4-substituted phthalimide 2-hydroxy-Schiff bases demonstrates that the existence of keto-enol tautomerism is not universal across all derivatives and is highly dependent on the specific molecular structure. bas.bg A comparative study of two such derivatives, one containing a salicylic (B10762653) moiety and another a 2-hydroxy-1-naphthyl moiety, illustrates this structural dependence. sonar.ch While both are 4-substituted phthalimide derivatives, only the compound with the 2-hydroxy-1-naphthyl group (referred to as compound 5 in the study) was observed to exhibit tautomerism. nih.govresearchgate.net The derivative with the salicylic group (compound 4) was found to exist only as the enol tautomer. sonar.ch

The key to this difference lies in the energy barrier between the two tautomeric states. sonar.ch Ground-state theoretical DFT calculations have been employed to understand this disparity. nih.govresearchgate.net For the derivative that does not show tautomerism, the calculated energy barrier between the enol and keto forms is 5.6 kcal/mol. sonar.chresearchgate.net This relatively high energy barrier confirms the experimental observation that a tautomeric equilibrium is not possible for this compound. nih.govresearchgate.net Conversely, for the derivative that does exhibit tautomerism, the energy barrier is significantly lower, calculated to be 0.63 kcal/mol, facilitating the interconversion between the enol and keto forms. sonar.chnih.govresearchgate.net

| Phthalimide Derivative Moiety | Tautomerism Observed | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Salicylic | No | 5.6 | sonar.chnih.govresearchgate.net |

| 2-hydroxy-1-naphthyl | Yes | 0.63 | sonar.chnih.govresearchgate.net |

Solvent-Dependent Tautomeric Equilibria

The equilibrium between keto and enol tautomers is not only dependent on the intrinsic structure of the molecule but is also significantly influenced by the surrounding solvent environment. sonar.ch This phenomenon, known as solvent-assisted tautomerism, has been observed in 4-substituted phthalimide derivatives that are capable of tautomerization. sonar.chnih.gov

For the 4-substituted phthalimide 2-hydroxy-Schiff base containing a 2-hydroxy-1-naphthyl moiety, the position of the tautomeric equilibrium is markedly dependent on the solvent used. sonar.chbas.bg The equilibrium constant (KT), which represents the ratio of the keto form to the enol form, varies across different solvents, indicating a shift in the equilibrium. nih.govresearchgate.net

Studies using UV-Vis spectroscopy have quantified this solvent effect. sonar.chresearchgate.net In a non-polar aprotic solvent like toluene, the equilibrium constant is relatively low, while in more polar aprotic solvents like acetonitrile, the constant increases. nih.gov The effect is most pronounced in a polar protic solvent such as methanol (B129727), which can form intermolecular hydrogen bonds that are critically important for tautomerization. sonar.chnih.gov

The experimental data clearly demonstrates that as solvent polarity increases, the equilibrium shifts towards the keto tautomer. sonar.ch

| Solvent | Solvent Type | Equilibrium Constant (KT) | Reference |

|---|---|---|---|

| Toluene | Aprotic | 0.12 | sonar.chnih.govresearchgate.net |

| Acetonitrile | Aprotic | 0.22 | sonar.chnih.govresearchgate.net |

| Methanol (MeOH) | Protic | 0.63 | sonar.chnih.govresearchgate.net |

Furthermore, investigations into the excited-state intramolecular proton transfer (ESIPT) have shown that these derivatives exhibit a high rate of photoconversion to their keto tautomers, resulting in keto emissions with large Stokes shifts in a variety of both aprotic and protic solvents, including a range of alcohols. sonar.chnih.govresearchgate.net

Spectroscopic and Structural Characterization of 4 Nitro N Ethylphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4-nitro-N-ethylphthalimide, recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, distinct signals corresponding to the aromatic and ethyl protons are observed. The aromatic region displays a complex multiplet at 8.62 ppm, integrating to two protons, and a doublet at 8.04 ppm (J = 8.4 Hz) for the remaining aromatic proton. The ethyl group gives rise to a quartet at 3.81 ppm (J = 7.2 Hz), corresponding to the methylene (B1212753) (-CH₂) protons, and a triplet at 1.31 ppm (J = 7.2 Hz) for the methyl (-CH₃) protons. amazonaws.com The coupling patterns of the ethyl group protons are characteristic of an ethyl substituent.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.62 | m (multiplet) | - | 2H | Aromatic protons |

| 8.04 | d (doublet) | 8.4 | 1H | Aromatic proton |

| 3.81 | q (quartet) | 7.2 | 2H | -CH₂- (ethyl group) |

The ¹³C NMR spectrum, recorded in CDCl₃ at 150 MHz, provides insight into the carbon skeleton of the molecule. The spectrum shows signals for the two carbonyl carbons of the phthalimide (B116566) ring at 166.0 and 165.7 ppm. amazonaws.com Aromatic carbon signals appear at 151.6, 136.6, 133.6, 129.1, 124.3, and 118.5 ppm. The ethyl group carbons are observed at 33.6 ppm for the methylene carbon and 13.7 ppm for the terminal methyl carbon. amazonaws.com

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 166.0 | Carbonyl Carbon (C=O) |

| 165.7 | Carbonyl Carbon (C=O) |

| 151.6 | Aromatic Carbon |

| 136.6 | Aromatic Carbon |

| 133.6 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 124.3 | Aromatic Carbon |

| 118.5 | Aromatic Carbon |

| 33.6 | -CH₂- (ethyl group) |

While specific COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experimental data for this compound are not detailed in the available literature, these techniques would be invaluable for unambiguous signal assignment.

A COSY experiment would reveal scalar coupling between protons, confirming the connectivity within the ethyl group by showing a cross-peak between the methylene quartet at 3.81 ppm and the methyl triplet at 1.31 ppm. It would also help to delineate the coupling network among the aromatic protons.

A NOESY experiment provides information about protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY spectrum would be expected to show a cross-peak between the N-ethyl methylene protons and the adjacent aromatic proton, confirming their spatial proximity and helping to orient the ethyl group relative to the phthalimide ring system.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, expected in the 2850-2960 cm⁻¹ region.

Carbonyl (C=O) stretching: The imide group would show two characteristic strong absorption bands, typically around 1775-1790 cm⁻¹ (asymmetric) and 1700-1720 cm⁻¹ (symmetric).

Nitro (NO₂) group stretching: Two strong bands are characteristic of the nitro group, an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Aromatic C=C stretching: Bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.

C-N stretching: Expected in the 1300-1360 cm⁻¹ range.

ATR-FTIR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. For this compound, which is a solid, this technique would be particularly useful. The resulting spectrum would provide the same vibrational information as traditional transmission IR spectroscopy, revealing the characteristic frequencies of the carbonyl, nitro, ethyl, and aromatic functionalities. This non-destructive method measures the sample's surface, making it a rapid and efficient tool for confirming the presence of the key functional groups within the compound.

Based on a comprehensive search for scientific literature, the specific experimental data required to fully detail the spectroscopic and structural characterization of this compound, as per the requested outline, is not publicly available at this time. Detailed experimental values for its Ultraviolet-Visible (UV-Vis) absorption spectroscopy, a full analysis of its mass spectrometry fragmentation, and any single-crystal X-ray diffraction studies—which would provide information on molecular conformation, crystal packing, and intermolecular interactions—could not be located.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content solely on this compound for each specified subsection. Information on related compounds, such as 4-nitrophthalimide (B147348) or 4-nitro-N-methylphthalimide, exists but would not meet the explicit focus of the request.

Theoretical and Computational Chemistry of 4 Nitro N Ethylphthalimide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 4-nitro-N-ethylphthalimide. These methods model the distribution of electrons within the molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of this compound and related compounds. sci-hub.sesci-hub.seresearchgate.net Specifically, the B3LYP functional combined with basis sets like 6-31+G(d,p) has been employed in studies of molecules within this class. sci-hub.sesci-hub.se These calculations are instrumental for analyzing ground-state and excited-state properties. sonar.ch

DFT studies enable the examination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for predicting electronic transitions and electron-transfer processes. sci-hub.se For instance, Time-Dependent DFT (TD-DFT) is utilized to calculate excited-state properties, offering explanations for observed fluorescence and UV-visible absorption spectra in related phthalimide (B116566) derivatives. sonar.ch

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT/TD-DFT | B3LYP | 6-31+G(d,p) | Electronic Structure, Spectroscopic Properties | sci-hub.sesci-hub.se |

| DFT | B3LYP | 6-31+G(d) | Geometry Optimization, Conformational Analysis | udayton.edu |

For highly accurate energetic predictions, ab initio molecular orbital methods are employed. The Gaussian-n (Gn) theories, such as G3 and G4, are standard high-level procedures used to calculate thermochemical data with precision near experimental accuracy. researchgate.netsmf.mx

While direct ab initio studies on this compound are not extensively published, research on the parent molecule, 4-nitrophthalimide (B147348), provides valuable data. researchgate.netnih.gov In these studies, G3-level theory was used to determine the gas-phase enthalpies of formation from atomization and isodesmic reactions. researchgate.netacs.org This level of theory is crucial for establishing reliable benchmarks for the energetic properties of the molecule, including its stability relative to its isomers. researchgate.netnih.gov

Conformational Analysis and Molecular Geometry Optimization

Determining the three-dimensional structure and conformational preferences of this compound is a prerequisite for most other computational analyses. Both DFT and ab initio methods are used to perform geometry optimization, which locates the minimum energy structure on the potential energy surface. sonar.chudayton.edu

Studies on related molecules, including this compound itself as a synthetic precursor, have utilized DFT with the B3LYP functional for geometry optimization. sci-hub.sesci-hub.sesonar.ch Conformational analysis, particularly for the flexible N-ethyl group, involves identifying various rotamers and their relative energies to find the global minimum structure. udayton.edu These calculations confirm that the core phthalimide ring system maintains a nearly planar geometry, a feature that is critical to its electronic properties. udayton.edu

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and verify experimental findings. For this compound and its analogs, DFT calculations are used to simulate various spectra.

Time-Dependent DFT (TD-DFT) is particularly effective for predicting UV-visible absorption spectra by calculating the energies of electronic transitions. sonar.ch Furthermore, theoretical calculations can predict vibrational frequencies, aiding in the assignment of experimental Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have also been reported for this compound, and computational predictions can help correlate these shifts with the molecular structure. nih.gov

Thermochemical Properties and Stability Analysis

The thermochemical properties of a compound, such as its enthalpy of formation, are key indicators of its stability. Computational methods allow for the determination of these properties, which can be difficult to measure experimentally. researchgate.net

Thermochemical studies have been performed on closely related compounds, providing a framework for understanding this compound. A comprehensive study on the isomers 3-nitrophthalimide (B32571) and 4-nitrophthalimide combined combustion calorimetry with ab initio G3 theory to determine their gas-phase enthalpies of formation. researchgate.netnih.gov The results showed that 4-nitrophthalimide is more stable than 3-nitrophthalimide. researchgate.netnih.gov The enthalpy of isomerization for the conversion of the 3-nitro isomer to the 4-nitro isomer was also derived from these findings. researchgate.net

Separately, the standard molar enthalpy of formation for N-ethylphthalimide has been determined experimentally. researchgate.netakjournals.com This value helps to quantify the energetic contribution of the N-ethyl group when compared to the unsubstituted phthalimide.

| Compound | Phase | Property | Value (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| N-Ethylphthalimide | Crystalline | ΔfHm° | -350.1 ± 2.7 | researchgate.netakjournals.com |

| N-Ethylphthalimide | Gas | ΔfHm° | -259.1 ± 2.9 | researchgate.netakjournals.com |

| N-Ethylphthalimide | - | ΔgcrHm° | 91.0 ± 1.2 | researchgate.netakjournals.com |

| 4-Nitrophthalimide | Gas | ΔfHm° | -158.0 ± 4.4 | researchgate.net |

| 3-Nitrophthalimide | Gas | ΔfHm° | -139.7 ± 4.4 | researchgate.net |

| Isomerization (3-nitro → 4-nitro) | Gas | ΔrHm° | -18.3 ± 6.2 | researchgate.net |

Relative Stability of Isomeric Nitrophthalimides

The positional isomerism of the nitro group on the phthalimide core significantly influences the molecule's thermodynamic stability. Comparative studies employing both experimental thermochemistry and theoretical calculations have been conducted to determine the relative stabilities of nitrophthalimide isomers, primarily focusing on the 3- and 4-substituted variants. nih.govacs.org

A key study combined combustion calorimetry, an experimental technique, with ab initio computational methods to establish the standard molar enthalpies of formation (ΔfH°m) for 3-nitrophthalimide and 4-nitrophthalimide in both solid and gaseous phases. nih.govacs.orgresearchgate.net The enthalpy of formation is a critical measure of a compound's intrinsic stability under standard conditions, with a more negative value indicating greater stability.

The experimental determination of stability involves precise measurements. For the solid phase, enthalpies of formation were derived from combustion calorimetry. acs.org For the gas phase, enthalpies of sublimation were calculated using data from thermogravimetry (TG) and differential scanning calorimetry (DSC), which measure enthalpies of vaporization and fusion, respectively. nih.govacs.org These experimental values provide a robust foundation for validating the results obtained from theoretical models. researchgate.net

Table 1: Relative Thermodynamic Stability of Nitrophthalimide Isomers

| Compound | Position of Nitro Group | Relative Stability | Method of Determination |

| 3-Nitrophthalimide | 3 | Less Stable | Experimental & Theoretical |

| 4-Nitrophthalimide | 4 | More Stable | Experimental & Theoretical |

This table illustrates the qualitative stability relationship between the two primary isomers based on their standard enthalpies of formation as determined by experimental and computational studies. nih.govresearchgate.net

Modeling of Reaction Mechanisms and Transition States

While specific, in-depth modeling of reaction mechanisms for this compound is not extensively documented in dedicated studies, the principles of computational chemistry provide a powerful framework for its investigation. The reactivity of this compound can be predicted and understood by applying established theoretical models, such as Density Functional Theory (DFT), and by drawing parallels with closely related molecules like 4-nitrophthalimide. These computational approaches allow for the mapping of reaction pathways, the characterization of transient species like intermediates and transition states, and the calculation of activation energies.

DFT calculations are a cornerstone for modeling reaction mechanisms. For instance, in studies of compounds synthesized from 4-amino-N-ethylphthalimide (a derivative of the title compound), DFT has been used to calculate the energy barriers between tautomers and predict their relative stabilities. This same methodology can be applied to reactions involving this compound to explore potential pathways, such as nucleophilic substitution or reduction of the nitro group. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products.

A critical aspect of this modeling is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along a reaction coordinate and its structure reveals which bonds are breaking and forming during the rate-limiting step of the reaction. Transition State Theory (TST) uses the properties of the TS to calculate kinetic parameters, such as the rate constant of a reaction.

The hydrolysis of the parent compound, 4-nitrophthalimide, provides a relevant example of a studied reaction mechanism. The alkaline hydrolysis mechanism is proposed to involve the formation of an anionic tetrahedral intermediate, followed by its breakdown in the rate-determining step. Computational modeling of such a reaction would involve optimizing the geometry of the reactants, the proposed tetrahedral intermediate, the transition states connecting them, and the final products to calculate the free energy of activation (ΔG‡) and validate the proposed pathway.

Furthermore, advanced computational approaches can partition a reaction path into distinct phases: a contact phase, a preparation phase where reactants adjust geometrically, one or more transition state phases where bond cleavage and formation occur, and a product adjustment phase. This detailed analysis provides deep insight into the sequence of chemical events that govern the reaction.

Structure Reactivity and Structure Property Relationships of 4 Nitro N Ethylphthalimide Derivatives

Influence of Substituent Effects on Reactivity Profiles

The reactivity of the 4-nitro-N-ethylphthalimide molecule is profoundly influenced by the electronic effects of its substituents. The nitro group (-NO₂) at the 4-position and the N-ethyl group (-CH₂CH₃) exert opposing electronic influences that modulate the chemical behavior of the phthalimide (B116566) core.

The nitro group is a potent electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-R). lkouniv.ac.in This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. For instance, the electron deficiency created by the nitro group facilitates the displacement of suitable leaving groups on the aromatic ring by nucleophiles. This contrasts sharply with derivatives bearing electron-donating groups, such as the 4-amino group. In 4-amino-N-alkylphthalimides, the amino group increases the electron density of the ring, enhancing nucleophilic reactivity at the amino site for reactions like diazotization or amidation, while deactivating the ring for nucleophilic substitution.

The N-ethyl group, in contrast, is a weak electron-donating group due to its positive inductive effect (+I). lkouniv.ac.in This effect slightly increases the electron density on the imide nitrogen. However, its primary role is often steric and relates to modifying the solubility and physical properties of the molecule. The replacement of the acidic imide hydrogen with an ethyl group prevents deprotonation at the nitrogen and increases the compound's solubility in organic solvents. sonar.ch The choice of the N-alkyl chain (e.g., ethyl vs. butyl) can be used to fine-tune compatibility with different matrices, such as in polymer science applications.

The interplay of these substituent effects is summarized in the following table, comparing the expected reactivity with other 4-substituted phthalimide analogs.

| Substituent at 4-position | N-Substituent | Dominant Electronic Effect of 4-Substituent | Expected Reactivity Profile |

| -NO₂ (Nitro) | -CH₂CH₃ (Ethyl) | Strong Electron-Withdrawing (-I, -R) | Activated for nucleophilic aromatic substitution; deactivated for electrophilic substitution. lkouniv.ac.in |

| -NH₂ (Amino) | -CH₂CH₃ (Ethyl) | Strong Electron-Donating (+R) | Deactivated for nucleophilic aromatic substitution; activated for electrophilic substitution and reactions at the amino group. |

| -Cl (Chloro) | -CH₂CH₃ (Ethyl) | Electron-Withdrawing (-I, +R) | Moderately activated for nucleophilic aromatic substitution compared to unsubstituted phthalimide. |

Electronic Properties and Their Modulation by Nitro and Ethyl Groups

The electronic properties of this compound are a direct consequence of the modulation of the phthalimide π-system by its substituents. The 4-nitro group significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), due to its strong electron-withdrawing capabilities. lkouniv.ac.in This reduction in LUMO energy makes the molecule a better electron acceptor, which is a key factor in its electrochemical behavior and its ability to participate in charge-transfer interactions. acs.org The delocalization of the lone pair of electrons from the nitrogen of the amino group in p-nitroaniline, a related structure, involves the oxygen of the nitro group, making the lone pair less available for protonation and decreasing basicity. lkouniv.ac.in A similar delocalization effect occurs within the phthalimide system of this compound, pulling electron density from the aromatic ring.

Conversely, the N-ethyl group has a modest electronic impact. Its primary contribution is a weak +I (inductive) effect, which pushes electron density towards the imide nitrogen. lkouniv.ac.in This slightly counteracts the electron-withdrawing pull of the two adjacent carbonyl groups on the nitrogen's lone pair. While the ethyl group's electronic donation is minor compared to the effect of the nitro group on the aromatic ring, it is crucial for defining the properties of the imide functional group itself. It enhances solubility in non-polar solvents and prevents the formation of the phthalimide anion under basic conditions, thereby directing reactivity away from the N-H bond present in unsubstituted phthalimides. sonar.ch The introduction of the ethyl group serves to increase solubility and avert NH deprotonation. sonar.ch

Impact of Molecular Planarity and Steric Factors on Chemical Behavior

The core phthalimide ring system is largely planar. udayton.edu This planarity is crucial for the effective π-orbital overlap and delocalization of electrons, which is central to its aromaticity and electronic properties. In this compound, the nitro group can align with the plane of the benzene (B151609) ring, maximizing its resonance effect. However, the N-ethyl group introduces steric considerations. While the phthalimide core remains nearly planar, the ethyl group is positioned out of this plane. udayton.edu

The spatial arrangement of the ethyl group can create steric hindrance, which may influence the approach of reactants to the carbonyl groups or the adjacent aromatic positions. For instance, in reactions involving bulky nucleophiles, the ethyl group might sterically shield the carbonyl carbons to a certain extent compared to an N-H or N-methyl phthalimide. In tertiary amines, steric hindrance between bulky alkyl groups can increase the bond angles around the nitrogen atom. davuniversity.org While the geometry of an imide differs from an amine, similar steric repulsions can influence the conformation and reactivity of the N-ethyl group. The conformation of the N-alkyl group is often anti, as seen in related structures, which minimizes steric strain. udayton.edu This steric influence is a key design parameter; for example, smaller N-alkyl groups like methyl are chosen to minimize steric bulk in applications such as fluorescence probes.

Correlation of Structural Parameters with Spectroscopic Observations

Spectroscopic techniques provide direct evidence of the structural and electronic features of this compound. The correlation between its structure and spectroscopic data is a powerful tool for characterization.

NMR Spectroscopy: In ¹H NMR spectroscopy, the electron-withdrawing effect of the 4-nitro group strongly deshields the adjacent aromatic protons, causing them to appear at a high chemical shift (downfield). The protons of the N-ethyl group appear in their characteristic regions: a quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group. nih.gov

In ¹³C NMR, the carbonyl carbons of the imide ring appear at a significant downfield shift due to their electrophilic nature. The aromatic carbon attached to the nitro group is also heavily deshielded. nih.gov

Interactive Data Table: NMR Data for this compound nih.gov (Data recorded in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.62 | m | - | Aromatic (H5, H6) |

| ¹H | 8.04 | d | 8.4 | Aromatic (H7) |

| ¹H | 3.81 | q | 7.2 | -CH₂- (ethyl) |

| ¹H | 1.31 | t | 7.2 | -CH₃ (ethyl) |

| ¹³C | 166.0, 165.7 | - | - | C=O (imide) |

| ¹³C | 151.6 | - | - | C4-NO₂ |

| ¹³C | 136.6, 133.6, 129.1, 124.3, 118.5 | - | - | Aromatic Carbons |

| ¹³C | 33.6 | - | - | -CH₂- (ethyl) |

| ¹³C | 13.7 | - | - | -CH₃ (ethyl) |

IR Spectroscopy: The infrared (IR) spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

C=O Stretching: Two distinct stretching vibrations for the imide carbonyl groups are typically observed, often in the range of 1785-1725 cm⁻¹. researchgate.net

NO₂ Stretching: Strong asymmetric and symmetric stretching bands for the nitro group appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the imide C-N bond is found in the 1315-1298 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Bands corresponding to the aromatic ring are visible in the 1600-1450 cm⁻¹ region. researchgate.net

These spectroscopic signatures provide a definitive fingerprint for the molecule, directly reflecting its underlying structural and electronic framework.

Design Principles for Modulating Chemical Characteristics based on Structural Insights

The understanding gained from the structure-property relationships of this compound allows for the rational design of new derivatives with tailored chemical characteristics. researchgate.net

Tuning Reactivity: The reactivity of the aromatic ring can be precisely controlled by replacing the 4-nitro group. Substituting it with a stronger electron-donating group (e.g., -NH₂, -OR) would activate the ring for electrophilic attack and provide a site for further functionalization. Conversely, employing even stronger electron-withdrawing groups could further enhance its susceptibility to nucleophilic attack, a principle used in the synthesis of polymers and other materials.

Modulating Electronic and Optical Properties: The electronic and photophysical properties are highly tunable. The 4-nitro group makes the compound a potential component in charge-transfer complexes. acs.org Replacing it with a fluorescent group like an amino group transforms the phthalimide into a fluorophore, whose emission properties are sensitive to the solvent environment and the N-substituent. sonar.ch The absorption and emission wavelengths can be fine-tuned by altering the electronic nature of the substituent at the 4-position.

Controlling Solubility and Steric Profile: The N-alkyl group is a key handle for controlling physical properties. Increasing the length or branching of the alkyl chain (e.g., from ethyl to butyl or longer) can enhance solubility in nonpolar organic solvents and polymers. Introducing bulky N-substituents can introduce specific steric constraints to control reaction selectivity or influence molecular packing in the solid state. davuniversity.org

By systematically modifying the substituents on the N-imide position and the 4-position of the aromatic ring, a diverse library of phthalimide derivatives can be generated for specific applications, ranging from synthetic intermediates and redox-active materials to fluorescent probes for biological imaging. sonar.chacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitro-N-ethylphthalimide, and how do reaction conditions influence yields?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 4-nitrophthalic anhydride with ethylamine, followed by cyclization. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios. For example, substituting methylamine for ethylamine in analogous reactions requires phase-transfer catalysts to improve regioselectivity . Yield optimization often involves monitoring reaction progress via TLC (Rf ~0.66 in EtOAc/hexanes) and purification via recrystallization from ethanol .

Q. How should researchers validate the purity and structural identity of this compound?

Characterization requires multi-modal analysis:

- 1H/13C NMR : Key peaks include δ 8.62 (aromatic protons), 3.81 (ethyl CH2), and 1.31 (ethyl CH3) in CDCl3 .

- Melting Point : 117–120°C (sharp range indicates purity) .

- TLC : Use silica gel plates with EtOAc/hexanes (1:1) for Rf comparison .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What are the recommended storage conditions to prevent decomposition?

Store in airtight containers under inert gas (N2 or Ar) at –20°C to avoid hydrolysis of the phthalimide ring. Moisture-sensitive batches should include desiccants like silica gel .

Q. How can researchers mitigate hazards during handling?

Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Conduct reactions in fume hoods to avoid inhalation of nitro-group-containing intermediates. Refer to SDS sheets for spill management and disposal protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of SNAr reactions involving this compound?

The nitro group at the 4-position activates the phthalimide ring for nucleophilic attack at the para position. Computational studies (e.g., DFT calculations) show that electron-withdrawing substituents lower the energy barrier for SNAr. Experimental evidence from analogous methyl derivatives confirms that steric hindrance from the N-ethyl group minimally affects regioselectivity compared to electronic effects .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in derivatives of this compound?

Contradictions often arise from solvent effects or impurities. For example, residual DMSO-d6 in CDCl3 can downfield-shift aromatic protons. Validate spectra by:

Q. What strategies improve the alkaline hydrolysis of 4-aryloxy-N-ethylphthalimides to phthalic acids?

Hydrolysis efficiency depends on:

Q. How can researchers design experiments to analyze substituent effects on bioactivity in this compound derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying aryloxy substituents (e.g., electron-withdrawing vs. donating groups).

- Enzymatic assays : Test inhibition of aspartate semialdehyde dehydrogenase (ASADH) using kinetic assays (IC50 measurements).

- Molecular docking : Use AutoDock Vina to predict binding affinities against ASADH’s active site .

Q. What statistical approaches are appropriate for validating reproducibility in synthetic yields?

Q. How should researchers address discrepancies in reported melting points across literature sources?

Discrepancies may stem from polymorphic forms or impurities. Mitigate by:

- Recrystallizing from multiple solvents (e.g., ethanol vs. acetonitrile).

- Conducting DSC to identify phase transitions.

- Cross-referencing purity with HPLC (≥95% area) .

Methodological Notes

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., solvent purity, instrument calibration) .

- Theoretical-Computational Integration : Benchmark experimental results against DFT calculations for mechanistic validation .

- Ethical Data Handling : Avoid selective reporting of outliers; disclose all synthetic attempts, including failed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.